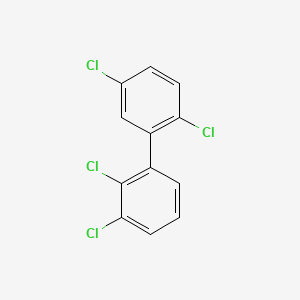

2,2',3,5'-Tetrachlorobiphenyl

Übersicht

Beschreibung

2,2',3,5'-Tetrachlorobiphenyl (also known as PCB-77 or Aroclor 1254) is a polychlorinated biphenyl (PCB) compound that has been widely used in industrial applications since the early 20th century. It is a persistent organic pollutant that has been linked to a number of environmental and health concerns. PCB-77 has been found in soil, water, and air samples, and is considered to be a major environmental contaminant.

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften: Überwachung und Sanierung

2,2',3,5'-Tetrachlorobiphenyl wird oft wegen seiner Auswirkungen auf die Umwelt untersucht, insbesondere im Zusammenhang mit Boden- und Sedimentkontamination. Die Forschung konzentriert sich auf die Untersuchung seiner Verteilung in der Umwelt und die Entwicklung von Sanierungstechniken wie Phytosanierung und mikrobiellem Abbau . Studien untersuchen auch die Oxidation persistenter Verbindungen wie this compound zu weniger schädlichen Substanzen unter Verwendung von Pflanzenzellkulturen .

Analytische Chemie: Nachweis und Quantifizierung

In der analytischen Chemie dient this compound als Referenzmaterial für die Kalibrierung und Qualitätskontrolle bei der Analyse von polychlorierten Biphenylen (PCB). Es wird in Methoden wie Gaschromatographie und Massenspektrometrie eingesetzt, um einen genauen Nachweis und eine Quantifizierung von PCB in verschiedenen Proben zu gewährleisten .

Toxikologie: Auswirkungen auf biologische Systeme

Die Toxikologieforschung untersucht die Auswirkungen von this compound auf die oxidative Phosphorylierung in Mitochondrien, was entscheidend ist, um seine potenziellen toxischen Mechanismen auf zellulärer Ebene zu verstehen . Solche Studien sind unerlässlich, um die Risiken zu beurteilen, die mit der Exposition gegenüber dieser Verbindung verbunden sind.

Materialwissenschaften: Transport und Verhalten in Materialien

Die Materialforschung untersucht, wie this compound mit anderen Materialien wechselwirkt, wie z. B. sein verbesserter Transport in Kombination mit natürlicher organischer Substanz oder Tensid-modifizierten Nanopartikeln . Dieses Wissen ist unerlässlich, um sein Verhalten in verschiedenen Materialkontexten vorherzusagen.

Industrielle Anwendungen: Historische Verwendung und aktuelle Relevanz

Historisch gesehen wurden PCB wie this compound aufgrund ihrer chemischen Stabilität und isolierenden Eigenschaften in zahlreichen industriellen Anwendungen eingesetzt. Obwohl ihre Produktion verboten wurde, trägt das Verständnis ihrer historischen Verwendung dazu bei, bestehende Kontaminationen zu bewältigen und zukünftige Risiken zu vermeiden .

Wirkmechanismus

Target of Action

The primary targets of 2,2’,3,5’-Tetrachlorobiphenyl are components of the oxidative phosphorylation system in the mitochondria . Specifically, it interacts with the respiratory subsystem, the phosphorylation subsystem, and the proton permeability of the inner membrane .

Mode of Action

2,2’,3,5’-Tetrachlorobiphenyl interacts with its targets by inhibiting both the respiratory and the phosphorylation subsystems, and increasing the membrane leak . This results in a decrease in the rate of respiration . The compound also decreases the number of oligomycin-binding sites by 20%, causes a significant drop in the membrane potential generated by ATP hydrolysis, and inhibits activity of ATP hydrolysis in uncoupled mitochondria .

Biochemical Pathways

2,2’,3,5’-Tetrachlorobiphenyl affects the oxidative phosphorylation system, a key biochemical pathway involved in energy production . By inhibiting the respiratory and phosphorylation subsystems, and increasing the membrane leak, it disrupts the normal functioning of this pathway .

Pharmacokinetics

It is also lipophilic, meaning it tends to accumulate in the lipid biophase of living cells, such as biomembranes .

Result of Action

The action of 2,2’,3,5’-Tetrachlorobiphenyl at the molecular and cellular level results in a decrease in the rate of respiration and a disruption of the normal functioning of the oxidative phosphorylation system . This can lead to a decrease in energy production within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,5’-Tetrachlorobiphenyl. For instance, its lipophilic nature allows it to accumulate in the lipid biophase of living cells, which can influence its action .

Biochemische Analyse

Biochemical Properties

2,2’,3,5’-Tetrachlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

Cellular Effects

The effects of 2,2’,3,5’-Tetrachlorobiphenyl on cells are significant. For example, it has been shown to affect the cytoplasmic membranes of Ralstonia eutropha H850 cells grown on fructose by decreasing fluorescence polarization . It also inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .

Molecular Mechanism

At the molecular level, 2,2’,3,5’-Tetrachlorobiphenyl exerts its effects through various mechanisms. It inhibits Complex I, which is part of the respiratory chain in mitochondria . Additionally, it has been found to decrease the number of oligomycin-binding sites by 20%, cause a significant drop in the membrane potential generated by ATP hydrolysis, and inhibit the activity of ATP hydrolysis in uncoupled mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,5’-Tetrachlorobiphenyl change over time. For instance, three weeks after intraperitoneal exposure of female Sprague Dawley rats to the compound, it was detected in all tissues investigated .

Dosage Effects in Animal Models

The effects of 2,2’,3,5’-Tetrachlorobiphenyl vary with different dosages in animal models. For example, three weeks after intraperitoneal exposure of female Sprague Dawley rats to 0, 1, 10, or 100 mg/kg body weight of the compound, it was detected in all tissues investigated .

Metabolic Pathways

2,2’,3,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized into several metabolites, including hydroxylated, sulfated, and methylated PCB52 metabolites .

Transport and Distribution

2,2’,3,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. After exposure, it was detected in adipose, brain, intestinal content, lung, liver, and serum .

Subcellular Localization

The subcellular localization of 2,2’,3,5’-Tetrachlorobiphenyl and its metabolites is primarily in the liver, lung, and serum due to the short exposure time .

Eigenschaften

IUPAC Name |

1,2-dichloro-3-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDJIKXAHSDLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038302 | |

| Record name | 2,2',3,5'-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41464-39-5 | |

| Record name | 2,2′,3,5′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5'-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486UPI8AXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What factors can affect the retention time of 2,2',3,5'-Tetrachlorobiphenyl during gas chromatographic analysis?

A1: The retention time of this compound, and other PCBs, in gas chromatography is influenced by several factors, including the type of stationary phase used in the column and the temperature program applied during the analysis. Research has shown that this compound exhibits different retention behaviors on different stationary phases, such as DB-XLB, DB-5, and DB-17. [] Furthermore, the heating rate employed during temperature-programmed gas chromatography can also significantly impact retention times and even lead to the inversion of elution order for certain PCB congeners on specific columns. [] Understanding these factors is crucial for optimizing separation conditions and ensuring the accurate identification and quantification of this compound in complex samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.